N-allyl-2,4-dimethylbenzamide
Description
Contextual Significance of Benzamide (B126) Derivatives in Contemporary Organic Chemistry
Benzamide and its derivatives are a cornerstone of modern organic chemistry, recognized for their stability and wide-ranging utility. mdpi.comwikipedia.org The benzamide scaffold, consisting of a benzene (B151609) ring attached to a carboxamide group, is a key structural motif found in numerous biologically active compounds. foodb.ca In the pharmaceutical realm, benzamide derivatives have been extensively investigated for a variety of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. ontosight.aiontosight.ai They are also prominent in agricultural chemistry, where certain derivatives function as herbicides and fungicides. ontosight.ai
Beyond their biological significance, benzamides are valuable building blocks in organic synthesis. mdpi.com The amide bond is a fundamental linkage in countless natural and synthetic molecules, and the aromatic ring of the benzamide can be readily functionalized. mdpi.com Synthetic chemists utilize benzamides as versatile intermediates to construct more complex molecular architectures, leveraging their predictable reactivity and the relative ease with which they can be prepared from commercially available starting materials. mdpi.comacs.org Their role in advanced research is further highlighted by their use in developing new materials and as lead compounds in the study of complex biological pathways, such as those implicated in neurodegenerative diseases. mdpi.comnih.gov
Rationale for Investigating N-allyl-2,4-dimethylbenzamide: Unique Structural Features and Advanced Research Potential
The academic interest in this compound stems from the distinct chemical properties endowed by its specific arrangement of functional groups. Each component of the molecule contributes to its potential as a subject for advanced research.
Unique Structural Features:
Benzamide Core: Provides a stable, planar, and aromatic scaffold that serves as the foundation of the molecule. wikipedia.orgchemicalbook.com
N-allyl Group: The allyl group (–CH₂–CH=CH₂) attached to the amide nitrogen is a key feature. Its terminal double bond is a site of high reactivity, susceptible to a wide array of chemical transformations. This functionality allows for participation in reactions such as polymerization, cross-linking, and various addition reactions. ontosight.ai It is particularly valuable in modern synthetic methods like ring-closing metathesis for the construction of heterocyclic systems. researchgate.net
2,4-Dimethyl Substitution: The two methyl groups on the benzene ring influence the molecule's electronic properties and steric environment. As electron-donating groups, they increase the electron density of the aromatic ring, potentially altering its reactivity in electrophilic substitution reactions and influencing the properties of the adjacent amide group.
These features combine to create a molecule with a unique profile, balancing the stability of the aromatic amide with the high reactivity of the allyl group.
Advanced Research Potential:
The structure of this compound makes it a compelling candidate for several areas of chemical research:
Synthetic Intermediate: It can serve as a versatile precursor for the synthesis of more complex molecules. The reactive allyl group can be transformed to introduce new functional groups or to build new ring systems, such as γ-lactams, through cyclization reactions. researchgate.net
Materials Science: The presence of the polymerizable allyl group suggests potential applications in the development of novel polymers and materials. ontosight.ai Investigations could explore its use as a monomer or cross-linking agent to create materials with tailored properties.
Medicinal Chemistry Scaffolding: While this article does not discuss biological activity, the molecule is a logical candidate for inclusion in synthetic libraries designed to explore structure-activity relationships (SAR). researchgate.net By systematically modifying the benzamide scaffold, as with the N-allyl and dimethyl groups here, researchers can probe how specific structural changes influence interactions with biological targets. mdpi.comnih.gov
The table below summarizes the research potential conferred by each key structural feature.
| Structural Feature | Potential Area of Academic Inquiry | Rationale |
| N-allyl Group | Organic Synthesis, Materials Science | Enables participation in ring-closing metathesis, polymerization, and other addition reactions. ontosight.airesearchgate.net |
| 2,4-Dimethylphenyl Group | Reaction Mechanism Studies | Electron-donating methyl groups modify the electronic properties and steric environment of the aromatic ring and amide functionality. |
| Amide Linkage | Medicinal Chemistry, Supramolecular Chemistry | Provides a stable, hydrogen-bonding capable linker that is a common feature in biologically relevant molecules and complex assemblies. mdpi.com |
Delimitation of Academic Inquiry: Focus on Fundamental Chemical Principles and Methodologies
The academic investigation of this compound is confined to its fundamental chemical nature. The primary objectives of such research would be to understand its synthesis, characterization, and intrinsic reactivity.
Key Areas of Fundamental Study:
Synthesis: Developing efficient and high-yielding synthetic routes to this compound. A plausible method involves the acylation of allylamine (B125299) with 2,4-dimethylbenzoyl chloride, followed by N-methylation, or the allylation of N-methyl-2,4-dimethylbenzamide. Characterization of the final product and any intermediates would be crucial.
Characterization: The unambiguous identification of the compound would be achieved through standard analytical techniques. This includes Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the proton and carbon framework, Mass Spectrometry (MS) to confirm the molecular weight and fragmentation pattern, and Infrared (IR) spectroscopy to identify characteristic functional group vibrations, such as the amide C=O stretch. ontosight.ai
Reactivity: A systematic study of the chemical transformations of this compound would be a central focus. This would involve exploring the reactivity of the allyl group's double bond (e.g., in hydrogenation, halogenation, or epoxidation reactions) and the aromatic ring (e.g., in electrophilic substitution reactions), and understanding how the different parts of the molecule electronically and sterically influence one another.
This focused inquiry provides a platform for training in core chemical techniques and contributes to the broader understanding of how molecular structure dictates chemical function.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO | (Calculated) |
| Molecular Weight | 189.25 g/mol | (Calculated) |
| Appearance | Solid (Predicted) | wikipedia.orgchemicalbook.com |
| Solubility | Predicted to be soluble in many organic solvents and slightly soluble in water. | wikipedia.orgchemicalbook.com |
| Key IR Peaks (Predicted) | ~1630-1680 cm⁻¹ (C=O, amide); ~1640 cm⁻¹ (C=C, alkene) | (General chemical principles) |
Properties
IUPAC Name |
2,4-dimethyl-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-4-7-13-12(14)11-6-5-9(2)8-10(11)3/h4-6,8H,1,7H2,2-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDUREAYWRPILL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NCC=C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for N Allyl 2,4 Dimethylbenzamide
Classical and Established Benzamide (B126) Synthetic Routes with Relevance to Precursor Synthesis
Traditional methods for benzamide synthesis provide a solid foundation for obtaining N-allyl-2,4-dimethylbenzamide. These routes typically involve the formation of an amide bond from a carboxylic acid derivative and an amine, or the construction of the substituted aromatic precursor through electrophilic acylation.
Amidation Reactions and Derivative Formation
The most direct and widely practiced method for the synthesis of this compound is through the amidation of a 2,4-dimethylbenzoic acid derivative with allylamine (B125299). A common approach involves the conversion of 2,4-dimethylbenzoic acid to a more reactive species, such as an acyl chloride, which then readily reacts with allylamine to form the desired amide.
The synthesis of the analogous N-allyl-4-methylbenzenesulfonamide has been demonstrated through the reaction of 4-methylbenzenesulfonyl chloride with allylamine in the presence of a base like potassium carbonate in a solvent such as tetrahydrofuran (B95107) nsf.gov. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and elimination of hydrochloric acid, which is neutralized by the base. A similar strategy can be applied to the synthesis of this compound, as outlined in the following representative reaction scheme:
Reaction Scheme for the Synthesis of this compound:
Activation of Carboxylic Acid: 2,4-Dimethylbenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive 2,4-dimethylbenzoyl chloride.
Amidation: The resulting 2,4-dimethylbenzoyl chloride is then treated with allylamine in the presence of a base (e.g., triethylamine, pyridine, or aqueous sodium hydroxide) to yield this compound.
| Reactant 1 | Reactant 2 | Reagents | Product | Reaction Type |
| 2,4-Dimethylbenzoic acid | Thionyl chloride | - | 2,4-Dimethylbenzoyl chloride | Acyl Chloride Formation |
| 2,4-Dimethylbenzoyl chloride | Allylamine | Triethylamine | This compound | Amidation |
Electrophilic Acylation Strategies on Aromatic Systems
The synthesis of the precursor, 2,4-dimethylbenzoic acid, can be accomplished through electrophilic acylation of m-xylene (B151644), followed by oxidation. The Friedel-Crafts acylation reaction is a fundamental method for introducing an acyl group onto an aromatic ring. In this context, m-xylene can be acylated to introduce a two-carbon chain that can be subsequently oxidized to a carboxylic acid.
For instance, the Friedel-Crafts acetylation of m-xylene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) yields 2,4-dimethylacetophenone. The subsequent oxidation of the methyl ketone group, for example, using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or through the haloform reaction, will produce 2,4-dimethylbenzoic acid.
| Substrate | Reagent | Catalyst | Product |
| m-Xylene | Acetyl chloride | AlCl₃ | 2,4-Dimethylacetophenone |
| 2,4-Dimethylacetophenone | KMnO₄, H₂O, heat | - | 2,4-Dimethylbenzoic acid |
Modern Catalytic Approaches for Selective Benzamide Functionalization
Contemporary synthetic chemistry has seen the development of powerful catalytic methods that offer high efficiency, selectivity, and functional group tolerance. These modern approaches provide alternative and often more sustainable routes to benzamides and their derivatives.
Transition Metal-Catalyzed Coupling Reactions for Aryl-Nitrogen Bond Formation
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-heteroatom bonds, including the aryl-nitrogen bond in amides. Palladium-catalyzed reactions, in particular, have been developed for the synthesis of N-allylbenzamides. A notable strategy involves the palladium-catalyzed hydroarylation of N-propargyl benzamides with boronic acids acs.org. This method provides a direct route to N-allylbenzamide derivatives. The reaction proceeds through a catalytic cycle that involves the coordination of the alkyne to the palladium(II) center, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the desired product acs.org. While this method has not been specifically reported for this compound, its principles are applicable to a wide range of substituted benzamides.
| Catalyst System | Substrates | Key Transformation |
| PdCl₂(PPh₃)₂ / KOAc | N-propargyl benzamides, Boronic acids | Hydroarylation |
Ruthenium-Catalyzed Amide Reduction and its Applicability
While not a direct synthesis of the amide itself, ruthenium-catalyzed reduction of amides to the corresponding amines is a significant transformation. This methodology is relevant as it demonstrates the reactivity of the amide bond under specific catalytic conditions. A triruthenium cluster has been shown to catalyze the reaction of secondary amides with hydrosilanes, leading to a mixture of secondary and tertiary amines researchgate.net. The selectivity of the reaction can be controlled by the choice of hydrosilane and catalyst concentration researchgate.net. For instance, using a higher concentration of the catalyst and a bifunctional hydrosilane can selectively produce secondary amines researchgate.net. This knowledge of amide bond reactivity under ruthenium catalysis could be pertinent in designing synthetic routes where the amide might need to be stable or, conversely, be reduced in a subsequent step. Furthermore, ruthenium catalysts have been employed for the direct oxygenation of amines to amides, offering a different synthetic direction nih.gov.
| Catalyst | Reducing Agent | Substrate | Product |
| (μ₃,η²,η³,η⁵-acenaphthylene)Ru₃(CO)₇ | Hydrosilanes | Secondary Amides | Secondary/Tertiary Amines |
| [Ru(acac)₃], Triphos, Yb(OTf)₃ | H₂ | Secondary/Tertiary Amides | Amines |
Lanthanide-Catalyzed Deoxygenative Reduction Strategies
Lanthanide complexes have emerged as efficient catalysts for the deoxygenative reduction of amides to amines. Tris[N,N-bis(trimethylsilyl)amide]lanthanum (LaNTMS) is a notable example of a homogeneous catalyst that effectively reduces tertiary and secondary amides in the presence of pinacolborane (HBpin) at mild temperatures northwestern.eduacs.org. These reactions are highly selective and tolerate a variety of functional groups northwestern.eduacs.org. A supported lanthanum benzyl (B1604629) material has also been shown to be highly active for the hydroboration of primary, secondary, and tertiary amides to amines acs.org. The applicability of these lanthanide-catalyzed reductions to this compound would provide a pathway to the corresponding amine, N-allyl-2,4-dimethylbenzylamine, which could be a valuable synthetic intermediate.
| Catalyst | Reducing Agent | Temperature | Substrate Scope |
| La[N(SiMe₃)₂]₃ (LaNTMS) | Pinacolborane (HBpin) | 25–60 °C | Tertiary and Secondary Amides |
| La(CH₂C₆H₄NMe₂-o)₃@SBA-15 | Pinacolborane (HBpin) | 60 °C | Primary, Secondary, and Tertiary Amides |
Introduction of Allylic and Alkyl Moieties via Specific Reaction Types
The synthesis of this compound involves the strategic formation of two primary bond types: the N-allyl bond and the aryl-methyl bonds. These can be introduced through distinct chemical transformations, primarily N-allylation of a pre-formed dimethylbenzamide or by functionalization of an N-allylbenzamide precursor.
The introduction of an allyl group onto the nitrogen atom of an amide is a common transformation known as N-allylation, a specific type of N-alkylation. Amides are generally less nucleophilic than amines, which can make this reaction challenging. nih.gov Consequently, the amide must first be deprotonated with a base to form the more nucleophilic amidate anion, which then reacts with an allylating agent, such as an allyl halide.
Commonly, this is achieved by treating the parent amide (2,4-dimethylbenzamide) with a base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) in an appropriate aprotic solvent, followed by the addition of an allyl halide (e.g., allyl bromide). mdpi.com Phase-transfer catalysis (PTC) conditions can also facilitate this reaction, offering milder conditions. mdpi.com
Another green and attractive alternative involves the direct coupling of amides with alcohols. rsc.org This method uses readily available and less toxic alcohols as alkylating agents, with water being the only byproduct. rsc.org The reaction can be catalyzed by Brønsted or Lewis acids, with π-activated alcohols like allylic alcohols being particularly suitable substrates. rsc.org For instance, water-soluble Brønsted acid catalysts have been shown to efficiently catalyze the N-alkylation of benzamide with allylic alcohols in aqueous media. rsc.org
Table 1: Selected Methods for N-Alkylation and N-Allylation of Amides
| Catalyst/Reagent | Alkylating Agent | Conditions | Key Features |
|---|---|---|---|
| Cobalt Nanoparticles | Alcohols | Base-promoted | Broad substrate scope, catalyst is reusable. nih.gov |
| [Cp*IrCl₂]₂ | Primary Alcohols | 160 °C, microwave | Base-additive-free conditions. rsc.org |
| Calix nih.govresorcinarene sulfonic acid | Allylic Alcohols | 10 mol% catalyst, H₂O, 60 °C | Reusable aqueous phase catalyst system. rsc.org |
| Tetrabutylammonium bromide (TBAB) | Alkyl Halides | K₂CO₃/KOH, microwave | Fast, solvent-free, mild conditions. mdpi.com |
Directed ortho-Metalation and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The methodology relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent, typically n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), directing deprotonation to the adjacent ortho-position. baranlab.org The amide functional group, particularly a tertiary amide like an N,N-dialkylbenzamide, is one of the most powerful DMGs. organic-chemistry.orguwindsor.ca
In a potential synthetic route towards this compound, one could start with N-allylbenzamide. The secondary amide proton would first be deprotonated by the organolithium base. A second equivalent of a strong base would then deprotonate the ortho-position of the aromatic ring, facilitated by the coordinating N-allyl amide group, to form an aryllithium intermediate. wikipedia.orgacs.org This intermediate can then be "quenched" by reacting it with an electrophile. To introduce the required methyl groups, a suitable electrophile would be methyl iodide (CH₃I).
This process would need to be performed sequentially to install the two methyl groups at the 2- and 4-positions. The regioselectivity of the second metalation would be influenced by the presence of the first introduced methyl group and the directing capacity of the N-allyl amide. The general principle involves the formation of a transient aryllithium species that is then trapped by an electrophile. organic-chemistry.org
Table 2: Key Components in Directed ortho-Metalation (DoM)
| Component | Examples | Role in Reaction |
|---|---|---|
| Directed Metalation Group (DMG) | -CONR₂, -OCONR₂, -OMe, -SO₂NR₂ | Coordinates with the organolithium reagent and directs deprotonation to the ortho-position. wikipedia.orgorganic-chemistry.org |
| Organolithium Base | n-BuLi, s-BuLi, t-BuLi | Acts as a strong base to deprotonate the aromatic ring. uwindsor.ca |
| Solvent | THF, Et₂O | Polar aprotic solvents that solvate the organolithium species. uwindsor.ca |
| Electrophile | I₂, Me₃SiCl, CO₂, R-X (e.g., CH₃I) | Reacts with the aryllithium intermediate to introduce a new functional group. organic-chemistry.org |
Sustainable and Green Chemistry Considerations in Synthesis
Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. This includes minimizing the use of hazardous solvents, reducing waste, and employing energy-efficient reaction conditions.
The development of synthetic methods in water or under solvent-free conditions represents a significant advance in green chemistry. nih.gov Amide bond formation, a cornerstone of organic synthesis, has been adapted to these principles.
Aqueous Media: While many reagents used in amide synthesis are water-labile, the use of surfactant chemistry can enable these reactions in aqueous solutions. acs.org For example, the use of the surfactant TPGS-750-M in water allows for highly efficient amide bond construction from acyl chlorides and amines, simplifying the workup process and allowing for the recycling of the reaction medium. acs.org Oxidative amidation using potassium acyltrifluoroborates (KATs) and amines can also be performed under aqueous conditions, offering a unique alternative to traditional coupling methods. nih.gov
Solvent-Free Conditions: Solvent-free reactions offer numerous advantages, including the reduction of volatile organic compounds (VOCs) and simplified purification. mdpi.com Amide synthesis can be achieved by heating a mixture of a carboxylic acid and urea (B33335) with boric acid as a catalyst, a process that involves simple trituration and direct heating. scispace.comsemanticscholar.org Another approach uses microwave irradiation to directly react a primary amine with a carboxylic acid without any catalyst, significantly shortening reaction times to mere minutes. tandfonline.com Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, provides another solvent-free route for converting esters into primary amides. nih.gov
Table 3: Comparison of Green Amide Synthesis Methodologies
| Methodology | Reaction Medium | Key Features |
|---|---|---|
| Surfactant-Aided Synthesis | Aqueous (2 wt % TPGS-750-M) | High efficiency, simplified workup, reusable medium. acs.org |
| Boric Acid Catalysis | Solvent-Free | Uses readily available reagents, rapid reaction rate. scispace.comsemanticscholar.org |
| Microwave Irradiation | Solvent-Free | Catalyst-free, reaction times of 8-12 minutes, high yields. tandfonline.com |
| Mechanochemistry | Solvent-Free (Ball Milling) | Avoids bulk heating and hazardous solvents. nih.gov |
Photocatalytic and Electrocatalytic Methodologies
Photocatalysis and electrocatalysis are emerging as powerful tools in sustainable synthesis, often allowing reactions to proceed under mild conditions using light or electricity as the driving force.
Photocatalysis: Visible-light photoredox catalysis provides an efficient pathway for various organic transformations, including those relevant to amide synthesis. researchgate.net For instance, visible light has been used to promote the synthesis of amides from aldehydes and amines via the in situ formation of an acid chloride intermediate. usc.edu Another approach involves the visible-light-promoted cobalt-catalyzed aminocarbonylation of aryl halides to produce amides. mdpi.com Recently, a metal- and photocatalyst-free method for amide synthesis was developed using the intrinsic photoactivity of nitroarenes reacting with alkynes. dlut.edu.cn
Electrocatalysis: Electrosynthesis offers a green alternative to traditional chemical methods by replacing stoichiometric reagents with electrons. rsc.org The synthesis of amides via electrochemical methods is an active area of research. Direct electrochemical amidation of carboxylic acids has been achieved under aqueous conditions using a bromide salt as both an electrolyte and a catalyst. rsc.org This method avoids the need for traditional coupling agents. Electrochemical N-acylation of carboxylic acids with amines has also been reported, proceeding under mild conditions at room temperature in water. rsc.orgresearchgate.net These techniques represent a frontier in developing greener routes for amide bond formation.
Elucidation of Reaction Mechanisms and Kinetic Profiles
Fundamental Mechanistic Pathways in Benzamide (B126) Formation
The synthesis of N-allyl-2,4-dimethylbenzamide typically proceeds through the formation of an amide bond between a derivative of 2,4-dimethylbenzoic acid and allylamine (B125299). The most common and industrially scalable method involves a nucleophilic acyl substitution reaction.
The formation of this compound via nucleophilic acyl substitution is a well-established process in organic synthesis. masterorganicchemistry.comlibretexts.org This reaction typically involves the coupling of an activated form of 2,4-dimethylbenzoic acid, such as 2,4-dimethylbenzoyl chloride, with allylamine.
The mechanism proceeds through a two-step addition-elimination pathway. masterorganicchemistry.com In the first step, the nitrogen atom of allylamine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 2,4-dimethylbenzoyl chloride. This leads to the formation of a transient tetrahedral intermediate. libretexts.org In the second step, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step, often facilitated by a base or another molecule of allylamine, yields the stable this compound.
Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen of allylamine attacks the carbonyl carbon of 2,4-dimethylbenzoyl chloride.
Step 2: Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed, with a negative charge on the oxygen atom and a positive charge on the nitrogen atom.
Step 3: Elimination of Leaving Group: The chloride ion is eliminated, and the carbonyl double bond is reformed.
Step 4: Deprotonation: A base removes a proton from the nitrogen atom to give the final amide product.
Table 1: Representative Kinetic Data for Analogous Amide Formation Reactions
| Acyl Chloride | Nucleophile | Solvent | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Reference |
|---|---|---|---|---|
| Benzoyl Chloride | Aniline | Benzene (B151609) | 6.95 x 10⁻² | |
| 4-Nitrobenzoyl Chloride | Aniline | Benzene | 3.31 | |
| 4-Methoxybenzoyl Chloride | Aniline | Benzene | 1.05 x 10⁻³ |
This table presents representative data for analogous reactions to illustrate the electronic effects on reaction rates. The data is not specific to this compound.
While the primary formation of the amide bond occurs via nucleophilic acyl substitution, the synthesis of the precursor, 2,4-dimethylbenzoyl chloride, involves aromatic electrophilic substitution. Specifically, the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with phosgene (B1210022) or a related acylating agent, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃), is a key step. vulcanchem.comlibretexts.org
The mechanism of this reaction involves the following steps:
Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent, leading to the formation of a highly electrophilic acylium ion.
Electrophilic Attack: The electron-rich aromatic ring of m-xylene (B151644) attacks the acylium ion. The two methyl groups on the ring are ortho- and para-directing and activating, influencing the position of acylation. The substitution occurs at the position that is ortho to one methyl group and para to the other, leading to the 2,4-dimethylbenzoyl structure.
Deprotonation: A weak base removes a proton from the intermediate arenium ion, restoring the aromaticity of the ring and yielding the 2,4-dimethylacetophenone, which can then be converted to the desired benzoyl chloride.
Detailed Mechanistic Investigations of Allylic Moiety Transformations
The allyl group in this compound is a site of significant reactivity, susceptible to a variety of transformations including radical reactions, pericyclic rearrangements, and oxidation.
The double bond of the allyl group can participate in radical reactions. For instance, in the presence of a radical initiator, a radical species can add across the double bond. nih.govacs.org A common example is the anti-Markovnikov addition of HBr initiated by peroxides.
Photoredox catalysis can also be employed to initiate radical reactions with N-allyl amides. nih.govacs.org For example, a difluoromethyl radical can be generated and added to the double bond, leading to a tandem reaction that can result in the formation of more complex structures. nih.govacs.org The general mechanism involves:
Radical Generation: A radical is generated from a suitable precursor.
Radical Addition: The generated radical adds to the terminal carbon of the allyl double bond, forming a more stable secondary radical intermediate.
Propagation/Termination: The resulting radical can then abstract a hydrogen atom from another molecule to propagate the chain reaction or undergo other transformations, such as cyclization if an appropriate group is present in the molecule.
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. libretexts.orgresearchgate.net The N-allyl group in this compound could potentially undergo a acs.orgacs.org-sigmatropic rearrangement, analogous to the Claisen rearrangement, although this is more common for allyl aryl ethers or allyl vinyl ethers. imperial.ac.uk
In a hypothetical aza-Claisen rearrangement of this compound, the molecule would need to adopt a specific conformation to allow for the concerted bond-breaking and bond-forming process. This would involve the migration of the allyl group from the nitrogen atom to the ortho position of the benzene ring. However, the energetic barrier for this type of rearrangement of an N-allylbenzamide is generally high. The mechanism involves a cyclic transition state where the C-N bond is broken and a new C-C bond is formed at the ortho position, with a concurrent shift of the double bonds.
The alkene functionality of the allyl group is readily susceptible to oxidation. Common oxidation reactions include epoxidation and dihydroxylation.
Epoxidation: Treatment of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of an epoxide. The mechanism is a concerted process where the peroxy acid delivers an oxygen atom to the double bond in a single step, forming a three-membered oxirane ring.
Dihydroxylation: The double bond can be converted to a diol through various methods. For example, treatment with osmium tetroxide (OsO₄) followed by a reducing agent like sodium sulfite (B76179) (Na₂SO₃) would result in syn-dihydroxylation. The mechanism involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to give the diol. Alternatively, anti-dihydroxylation can be achieved by first forming an epoxide and then subjecting it to acid-catalyzed ring-opening.
Table 2: Summary of Potential Reactions of the Allyl Moiety
| Reaction Type | Reagents | Product Type | General Mechanism |
|---|---|---|---|
| Radical Addition | HBr, Peroxides | Bromoalkane | Free radical chain reaction |
| Pericyclic Rearrangement | Heat | Rearranged Isomer (hypothetical) | acs.orgacs.org-Sigmatropic shift |
| Epoxidation | m-CPBA | Epoxide | Concerted addition of an oxygen atom |
| Syn-Dihydroxylation | 1. OsO₄, 2. Na₂SO₃ | Diol | Formation and hydrolysis of a cyclic osmate ester |
| Anti-Dihydroxylation | 1. m-CPBA, 2. H₃O⁺ | Diol | Epoxidation followed by acid-catalyzed ring-opening |
This table summarizes potential transformations of the allyl group based on general reactivity patterns of alkenes and N-allyl amides.
Amide Bond Reactivity and Activation Studies
The reactivity of the amide bond in this compound is central to its chemical transformations. The inherent stability of the amide linkage, due to resonance between the nitrogen lone pair and the carbonyl group, means that significant activation is required for reactions such as hydrolysis or other nucleophilic acyl substitutions.
The cleavage of the C-N bond in amides is a challenging but synthetically valuable transformation. For a tertiary amide like this compound, this process typically requires harsh conditions or catalytic activation. The generally accepted mechanism for acid-catalyzed hydrolysis involves initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. researchgate.net This is followed by a nucleophilic attack of a water molecule to form a tetrahedral intermediate. researchgate.net The rate-determining step is often the breakdown of this intermediate, which is facilitated by protonation of the nitrogen atom, making the amine a better leaving group. researchgate.netnih.gov
Alternatively, metal-free strategies for C-N bond cleavage have been developed. For instance, single-electron transfer (SET) processes can initiate cleavage, particularly in strained systems. mdpi.com While this compound is an acyclic amide, the principles of activating the amide bond are relevant. Activation can also be achieved by installing electron-withdrawing groups on the nitrogen, which destabilizes the ground state by reducing resonance, thereby making the C-N bond more susceptible to cleavage. acs.org
Intramolecular catalysis can significantly accelerate amide bond cleavage if a suitably positioned functional group is present. In the case of this compound, the molecule itself does not possess a classic intramolecular catalytic group like a nearby carboxylic acid or base. However, the allyl group introduces the possibility of neighboring group participation under specific reaction conditions, such as transition-metal-catalyzed reactions where the π-system of the alkene can coordinate to the metal center.
Proton transfer is a critical step in many amide reactions. nih.govacs.org In acid-catalyzed hydrolysis, for example, proton transfer from the solvent to the carbonyl oxygen is the initial activating step, and subsequent proton transfer to the nitrogen of the tetrahedral intermediate is crucial for C-N bond cleavage. researchgate.net Computational studies on simpler amides, like formamide, have shown that water molecules can mediate these proton transfers, forming hydrogen-bonded networks that lower the activation energy of the process. acs.orgresearchgate.net For this compound, similar solvent-assisted proton transfer dynamics would be expected to play a major role in its hydrolysis. The rate-limiting step in such reactions can be the proton transfer itself or the collapse of the resulting intermediate. mdpi.comrsc.org
The planarity of the amide bond is a consequence of resonance stabilization. When steric hindrance forces the amide bond to twist, this resonance is disrupted, making the carbonyl carbon more ketone-like and thus more electrophilic and susceptible to nucleophilic attack. rsc.orgnih.gov This concept of "twisted amides" is a key principle in understanding amide reactivity. acs.orgnih.gov
In this compound, the presence of two methyl groups at the ortho and para positions of the benzoyl ring, combined with the N-allyl group, can lead to significant steric interactions. These interactions may force the plane of the benzoyl ring and the plane of the amide group to be non-coplanar. This ground-state distortion, or "twist," would raise the ground-state energy of the molecule, thereby lowering the activation barrier for reactions involving nucleophilic attack at the carbonyl carbon. rsc.orgnsf.gov The formation of a highly twisted, high-energy intermediate or transition state is a plausible pathway for its reactions. nih.govnih.gov
Kinetic Analysis and Mechanistic Correlations
Kinetic studies are fundamental to understanding reaction mechanisms, providing insights into the rate-determining step and the species involved in it.
The rate law for a reaction involving this compound, such as hydrolysis, would be determined by systematically varying the concentrations of the reactants and any catalysts and observing the effect on the initial reaction rate.
For a hypothetical acid-catalyzed hydrolysis: Rate = k[this compound][H+]
This rate law would suggest that the reaction is first-order with respect to both the amide and the acid catalyst, which is consistent with a mechanism where the rate-determining step involves both species, such as the attack of water on the protonated amide (an A-2 type mechanism). cdnsciencepub.com
The identification of the rate-limiting step is a primary goal of kinetic analysis. For many amide hydrolyses, the breakdown of the tetrahedral intermediate is rate-limiting. mdpi.comexo-ricerca.it However, in some cases, particularly with highly reactive systems or under specific catalytic conditions, the formation of the intermediate or a proton transfer step can become rate-limiting. nih.govrsc.org
Table 1: Hypothetical Kinetic Data for the Acid-Catalyzed Hydrolysis of this compound at a Constant Temperature.
| Experiment | Initial [Amide] (M) | Initial [H+] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁶ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁶ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁶ |
| 4 | 0.20 | 0.20 | 6.0 x 10⁻⁶ |
| This table is for illustrative purposes and does not represent actual experimental data. |
Kinetic Isotope Effects (KIEs) are a powerful tool for probing reaction mechanisms, particularly for identifying the involvement of bond-breaking or bond-making to hydrogen in the rate-determining step. researchgate.net By replacing hydrogen with deuterium (B1214612) at specific positions in the reactants or in the solvent, changes in the reaction rate can reveal mechanistic details.
Solvent Isotope Effect (SIE): If the hydrolysis of this compound were carried out in D₂O instead of H₂O, the observed rate change (kH₂O/kD₂O) would provide insight into the role of solvent protons. A normal SIE (kH₂O/kD₂O > 1) often indicates a proton transfer from the solvent is involved in the rate-determining step. An inverse SIE (kH₂O/kD₂O < 1) can suggest various phenomena, including the strengthening of hydrogen bonds in the transition state or a rate-limiting nucleophilic attack by hydroxide (B78521) (in base-catalyzed reactions). nih.govcdnsciencepub.com For acid-catalyzed hydrolysis, an inverse effect (e.g., 0.5-0.9) can point to an A-2 mechanism. rsc.org
Substrate Isotope Effects: Deuterating the allyl group could also be informative. For instance, if a reaction involved the abstraction of a proton from the allyl group in the rate-limiting step, a primary KIE (kH/kD > 2) would be expected. A secondary KIE, where the deuterated bond is not broken, could provide information about changes in hybridization at the carbon atom during the transition state. nih.gov
Table 2: Hypothetical Kinetic Isotope Effects (KIE) for a Proposed Reaction Mechanism of this compound.
| Reaction Type | Isotopic Substitution | Hypothetical kH/kD | Mechanistic Implication |
| Acid-Catalyzed Hydrolysis | Solvent (D₂O) | 0.75 | Suggests A-2 mechanism with pre-equilibrium protonation. rsc.org |
| Base-Catalyzed Hydrolysis | Solvent (D₂O) | 1.6 | Consistent with rate-limiting proton abstraction from water by the tetrahedral intermediate. |
| C-H Activation at Allyl Group | Deuteration of allylic C-H | 4.5 | Suggests C-H bond cleavage is part of the rate-determining step. |
| This table is for illustrative purposes and does not represent actual experimental data. |
Hammett-type Analyses for Substituent Electronic Effects
The Hammett equation is a widely utilized tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. It provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions involving meta- and para-substituted benzene derivatives. The equation is expressed as:
log(k/k₀) = ρσ
where:
k is the rate constant for the substituted reaction.
k₀ is the rate constant for the unsubstituted reaction.
ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which represents the electronic effect of a particular substituent.
A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, indicating the buildup of negative charge in the transition state. Conversely, a negative ρ value suggests that electron-donating groups enhance the reaction rate, pointing to the development of a positive charge in the transition state.
While the Hammett equation is a powerful tool, its application to ortho-substituted systems, such as this compound, is often complicated by steric effects that can disrupt the electronic communication between the substituent and the reaction center. In the case of this compound, the presence of the 2-methyl group and the N-allyl group introduces significant steric hindrance around the amide functionality.
Research on the proton affinity of substituted 2,6-dimethylbenzamides has shown that the two ortho-methyl groups force the amide group to twist out of the plane of the benzene ring. researchgate.net This steric inhibition of resonance significantly reduces the π-electron conjugation between the amide group and the aromatic ring. Consequently, the electronic effects of substituents on the benzene ring are transmitted to the amide group less effectively than in sterically unhindered benzamides.
The modest susceptibility of the amide group in these hindered systems to polar substituent effects is evident from the small changes in proton affinity observed with different substituents. researchgate.net This suggests that the electronic influence of substituents is dampened by the lack of coplanarity.
The following table presents the experimental proton affinities for a series of substituted 2,6-dimethylbenzamides, which serves as an analogous system to understand the potential electronic effects in this compound.
| Substituent (X) at para- or meta-position | Proton Affinity (kJ/mol) |
| p-NH₂ | 923.3 |
| m-NH₂ | 916.2 |
| H | 898.6 |
| p-NO₂ | 884.4 |
| m-NO₂ | 880.2 |
Data sourced from a study on the proton affinity of substituted 2,6-dimethylbenzamides and their N,N-dimethyl derivatives. researchgate.net
The data indicates a discernible, albeit attenuated, electronic effect of the substituents on the basicity of the amide group. The electron-donating amino group increases the proton affinity, while the electron-withdrawing nitro group decreases it, as would be generally expected. However, the magnitude of these changes is smaller than what is typically observed in unhindered systems, a direct consequence of the steric hindrance.
For this compound, a similar attenuation of substituent effects is anticipated. The 2-methyl group and the N-allyl group would create a sterically crowded environment around the amide bond, hindering coplanarity with the benzene ring. Therefore, any Hammett-type analysis would likely yield a small ρ value, reflecting the reduced sensitivity of the reaction center to the electronic perturbations of substituents on the aromatic ring.
Advanced Spectroscopic Characterization and Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for the structural analysis of N-allyl-2,4-dimethylbenzamide in solution. A suite of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals, confirmation of the bonding framework, and investigation into dynamic molecular processes.
High-resolution ¹H and ¹³C NMR spectra provide the fundamental information for structural determination. The chemical shifts (δ) are indicative of the local electronic environment of each nucleus, while coupling constants (J) in the ¹H NMR spectrum reveal through-bond connectivity between neighboring protons.
Based on the structure of this compound, the expected chemical shifts can be predicted by analyzing the constituent parts: the 2,4-dimethylbenzoyl group and the N-allyl group. The aromatic protons will appear in the downfield region (typically δ 7.0-7.5 ppm), influenced by the electron-withdrawing amide group and the electron-donating methyl groups. The allyl group protons will resonate in the olefinic (δ 5.0-6.0 ppm) and aliphatic (δ ~4.0 ppm) regions. The methyl groups on the aromatic ring will appear as sharp singlets in the upfield region (δ ~2.3-2.5 ppm).
Similarly, the ¹³C NMR spectrum will show distinct signals for the carbonyl carbon (δ ~170 ppm), aromatic carbons (δ 125-140 ppm), olefinic carbons of the allyl group (δ ~115 and ~135 ppm), and the aliphatic carbons of the allyl and methyl groups.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Aromatic H (H-6) | ~7.3 | d | ~8.0 |
| Aromatic H (H-5) | ~7.0 | d | ~8.0 |
| Aromatic H (H-3) | ~7.0 | s | - |
| Allyl CH (H-2') | ~5.9 | m | - |
| Allyl CH₂ (H-3') | ~5.2 | m | - |
| Allyl CH₂ (H-1') | ~4.1 | d | ~5.5 |
| Aromatic CH₃ (C-2) | ~2.4 | s | - |
| Aromatic CH₃ (C-4) | ~2.3 | s | - |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl C=O | ~169 |
| Aromatic C (C-1) | ~135 |
| Aromatic C (C-2) | ~138 |
| Aromatic C (C-3) | ~132 |
| Aromatic C (C-4) | ~139 |
| Aromatic C (C-5) | ~126 |
| Aromatic C (C-6) | ~129 |
| Allyl CH (C-2') | ~134 |
| Allyl CH₂ (C-3') | ~117 |
| Allyl CH₂ (C-1') | ~43 |
| Aromatic CH₃ (C-2) | ~21 |
While 1D NMR provides essential data, 2D NMR techniques are indispensable for unambiguously assigning signals and confirming the molecular structure. princeton.edusdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 and H-6) and within the allyl group spin system (H-1' with H-2', and H-2' with H-3'). A correlation between the NH proton and the H-1' protons would also be expected.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). youtube.com This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the aromatic proton at ~7.3 ppm would correlate to its attached carbon at ~129 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (and sometimes four). youtube.com HMBC is vital for connecting the different fragments of the molecule. Key correlations would include the NH proton to the carbonyl carbon and the C-1' of the allyl group, the H-1' protons to the carbonyl carbon, and the aromatic protons (e.g., H-6) to the carbonyl carbon and other aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. researchgate.net This is particularly useful for determining conformation. For this compound, NOESY could show correlations between the H-1' protons of the allyl group and the H-6 proton of the aromatic ring, which would help define the orientation of the N-allyl group relative to the benzoyl moiety.
| NOESY | H-1' ↔ H-6; NH ↔ H-6; CH₃ (C2) ↔ H-3 | Provides information on the 3D structure and preferred conformation. |
The carbon-nitrogen bond in amides possesses significant double-bond character due to resonance, which leads to a substantial energy barrier for rotation. azom.comnanalysis.com This restricted rotation often results in the observation of distinct conformers (E/Z isomers) at room temperature, which can be studied using variable-temperature (VT) NMR. researchgate.netnih.gov
For this compound, rotation around the C(O)-N bond would be slow on the NMR timescale at lower temperatures. This could lead to the broadening or splitting of signals for the groups near the amide bond, particularly the allyl group protons (H-1', H-2', H-3') and the aromatic proton at the 6-position.
By acquiring a series of ¹H NMR spectra at different temperatures, one can observe the coalescence of these distinct signals into a single, averaged signal at higher temperatures where the rotation becomes rapid. nih.gov The temperature at which coalescence occurs, along with the chemical shift difference between the signals at low temperature, allows for the calculation of the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the electronic and steric properties of the amide bond. nih.gov
While less common than ¹H and ¹³C NMR, spectroscopy of other nuclei like ¹⁵N and ¹⁷O can provide direct information about the electronic environment of the amide functionality. rsc.org
¹⁵N NMR: The chemical shift of the nitrogen atom in the amide is sensitive to substituent effects and the degree of π-delocalization. rsc.orgresearchgate.net Steric hindrance that causes the amide bond to twist out of planarity would result in a significant change in the ¹⁵N chemical shift, typically moving it to a higher field (less shielded), closer to that of a typical amine nitrogen.
¹⁷O NMR: The oxygen of the carbonyl group is also a sensitive probe of the electronic structure. rsc.org Increased delocalization of the nitrogen lone pair into the carbonyl group (i.e., a more planar and resonance-stabilized amide) leads to increased shielding of the oxygen nucleus and a downfield shift in the ¹⁷O NMR spectrum. rsc.org Conversely, steric hindrance that reduces this delocalization makes the carbonyl group more ketone-like and shifts the ¹⁷O signal upfield. rsc.org A combined ¹⁵N and ¹⁷O NMR study can therefore offer a detailed picture of the electronic nature and planarity of the amide bond in this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can offer structural clues based on its fragmentation patterns.
High-resolution mass spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of a molecule. nih.gov For this compound, the molecular formula is C₁₂H₁₅NO.
HRMS Data for this compound
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|
The experimentally measured exact mass from an HRMS analysis should match this calculated value within a very small tolerance (e.g., ± 5 ppm), confirming the elemental composition of the compound. The fragmentation pattern observed in the mass spectrum would likely involve characteristic losses, such as the cleavage of the allyl group or the formation of the 2,4-dimethylbenzoyl cation, providing further structural confirmation.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Mapping and Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful tool for confirming the molecular structure of this compound by analyzing its fragmentation patterns. In a typical electron ionization (EI) experiment, the molecular ion ([M]⁺) undergoes characteristic cleavages that are diagnostic of its structure. The primary fragmentation pathways are dictated by the weakest bonds and the stability of the resulting fragments.
Key fragmentation events for this compound include:
Formation of the Acylium Ion: The most prominent fragmentation pathway involves the cleavage of the N-C(allyl) bond or the N-C(carbonyl) bond. Cleavage of the N-C(allyl) bond is less common. More typically, a McLafferty-type rearrangement or cleavage of the bond between the carbonyl carbon and the nitrogen atom occurs. However, the most characteristic fragmentation for benzamides is the alpha-cleavage of the C(O)-N bond, leading to the formation of a stable 2,4-dimethylbenzoyl cation.
Loss of the Allyl Group: Cleavage of the bond between the nitrogen and the allyl group can result in the loss of an allyl radical (•C₃H₅), although the formation of the acylium ion is generally more favorable.
Aromatic Ring Fragmentation: The 2,4-dimethylbenzoyl cation can undergo further fragmentation, such as the loss of carbon monoxide (CO) to form a dimethylphenyl cation. Subsequent loss of methyl radicals can also be observed.
These fragmentation pathways provide an unambiguous fingerprint for the structural confirmation of the title compound.
Table 1: Predicted MS/MS Fragmentation Data for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 189 | Molecular Ion | [C₁₂H₁₅NO]⁺ | - |
| 133 | 2,4-Dimethylbenzoyl cation | [C₉H₉O]⁺ | Cleavage of the C(O)-N bond |
| 105 | Dimethylphenyl cation | [C₈H₉]⁺ | Loss of CO from the 2,4-dimethylbenzoyl cation |
| 91 | Tropylium ion or Xylyl cation | [C₇H₇]⁺ | Loss of CH₂ from the dimethylphenyl cation or rearrangement |
| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of methyl groups and rearrangement |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification of Reaction Byproducts
Gas chromatography-mass spectrometry (GC-MS) is the standard method for assessing the purity of this compound and identifying any potential byproducts from its synthesis. nih.gov The compound is volatilized and separated from other components on a chromatographic column before being detected by a mass spectrometer. A sharp, symmetrical peak at a specific retention time on the chromatogram is indicative of a pure compound. researchgate.net
The synthesis of this compound, typically via the reaction of 2,4-dimethylbenzoyl chloride with allylamine (B125299), may lead to several impurities. GC-MS analysis can effectively separate and identify these species based on their mass spectra.
Potential Reaction Byproducts Identifiable by GC-MS:
Starting Materials: Unreacted 2,4-dimethylbenzoyl chloride and allylamine.
Hydrolysis Product: 2,4-Dimethylbenzoic acid, formed if moisture is present during the reaction.
Over-Alkylation Product: N,N-diallyl-2,4-dimethylbenzamide, if the reaction conditions allow for secondary amination.
The mass spectrum obtained for the main chromatographic peak serves as confirmation of the identity of this compound, matching the fragmentation patterns observed in MS/MS analysis. researchgate.net
Table 2: Potential Reaction Byproducts in the Synthesis of this compound
| Compound Name | Molecular Formula | Role |
|---|---|---|
| 2,4-Dimethylbenzoyl chloride | C₉H₉ClO | Starting Material |
| Allylamine | C₃H₇N | Starting Material |
| 2,4-Dimethylbenzoic acid | C₉H₁₀O₂ | Hydrolysis Byproduct |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a crucial technique for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.
Characteristic Vibrational Modes of the Amide and Allylic Units
The IR spectrum of this compound is dominated by the characteristic absorption bands of the secondary amide and the allyl group.
N-H Stretch: A sharp, distinct peak is expected in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond of the secondary amide.
Amide I Band (C=O Stretch): A strong, intense absorption band, typically found between 1630 and 1680 cm⁻¹, is characteristic of the carbonyl (C=O) stretching vibration. This is one of the most prominent peaks in the spectrum.
Amide II Band (N-H Bend): This band, resulting from a combination of N-H bending and C-N stretching, appears in the 1510-1570 cm⁻¹ region.
Allyl C=C Stretch: A medium intensity peak around 1645 cm⁻¹ indicates the stretching vibration of the carbon-carbon double bond in the allyl group.
Allyl =C-H Stretch: Stretching vibrations of the sp²-hybridized C-H bonds of the vinyl group are typically observed just above 3000 cm⁻¹.
Aromatic C=C Stretches: Multiple sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the 2,4-dimethylphenyl ring.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Secondary Amide | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium |
| Allyl =C-H Stretch | Allyl Group | 3010 - 3095 | Medium |
| Aliphatic C-H Stretch | Methyl/Methylene | 2850 - 2960 | Medium |
| Amide I (C=O Stretch) | Amide Carbonyl | 1630 - 1680 | Strong |
| Allyl C=C Stretch | Allyl Group | ~1645 | Medium |
| Amide II (N-H Bend) | Secondary Amide | 1510 - 1570 | Medium-Strong |
| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |
Analysis of Hydrogen Bonding and Intermolecular Interactions
In the condensed phase (solid or concentrated solution), the N-H and C=O groups of this compound can participate in intermolecular hydrogen bonding. This interaction typically leads to a broadening and a shift to lower frequency (red shift) of the N-H and Amide I (C=O) stretching bands. For instance, the N-H stretching peak may become broader and shift from ~3450 cm⁻¹ (free N-H) to ~3300 cm⁻¹ (hydrogen-bonded N-H). The presence and nature of these shifts provide valuable information about molecular association in the solid state.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
While specific crystallographic data for this compound is not available, its solid-state structure can be predicted based on analogous compounds like N,4-dimethylbenzamide. nih.gov Single-crystal X-ray diffraction would provide precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives (if applicable)
This compound is an achiral molecule and therefore does not exhibit chiroptical activity. However, if a chiral center were introduced into the molecule, for example, through substitution on the allyl chain or by creating conditions for atropisomerism, chiroptical techniques such as Electronic Circular Dichroism (ECD) would become applicable. ECD measures the differential absorption of left and right circularly polarized light, which can be used to determine the absolute configuration of chiral derivatives. rsc.org This technique would be essential for the stereochemical characterization of any enantiomerically pure samples of such derivatives.
Computational Chemistry and Theoretical Modeling of N Allyl 2,4 Dimethylbenzamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies)
DFT calculations are a powerful tool for predicting spectroscopic data. researchgate.net For N-allyl-2,4-dimethylbenzamide, theoretical ¹H and ¹³C NMR chemical shifts could be calculated and compared to experimental data to validate the computed structures. The calculations would involve computing the magnetic shielding tensors for each nucleus.
Similarly, the infrared (IR) vibrational frequencies can be computed. orientjchem.org This would involve calculating the second derivatives of the energy with respect to the atomic positions. The predicted IR spectrum would show characteristic peaks for the N-H stretch, C=O stretch of the amide group, C=C stretch of the allyl group, and various C-H stretching and bending modes of the aromatic ring and the allyl group. researchgate.net It is standard practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method. researchgate.net
Hypothetical Data for Spectroscopic Parameters of this compound
| Parameter | Predicted Value | Characteristic Functional Group |
| ¹H NMR (δ, ppm) | 7.0-7.5 | Aromatic protons |
| ¹H NMR (δ, ppm) | 5.8-6.0 | Allyl CH |
| ¹H NMR (δ, ppm) | 5.1-5.3 | Allyl CH₂ |
| ¹H NMR (δ, ppm) | 4.0-4.2 | Allyl N-CH₂ |
| ¹³C NMR (δ, ppm) | 165-170 | Amide C=O |
| ¹³C NMR (δ, ppm) | 130-140 | Aromatic C |
| ¹³C NMR (δ, ppm) | 132-136 | Allyl CH |
| ¹³C NMR (δ, ppm) | 115-120 | Allyl CH₂ |
| IR Frequency (cm⁻¹) | ~3300 | N-H stretch |
| IR Frequency (cm⁻¹) | ~1650 | C=O stretch (Amide I) |
| IR Frequency (cm⁻¹) | ~1540 | N-H bend (Amide II) |
| IR Frequency (cm⁻¹) | ~1640 | C=C stretch |
Transition State Localization and Reaction Energy Barriers (e.g., for amide reduction or allylic transformations)
DFT can be used to study the reaction mechanisms involving this compound. For instance, the mechanism of amide reduction to the corresponding amine could be investigated. This would involve identifying the transition state structure for the rate-determining step of the reaction and calculating the activation energy barrier. Similarly, reactions involving the allyl group, such as electrophilic addition or rearrangements, could be modeled. The calculation of reaction energy barriers provides valuable insights into the feasibility and kinetics of a chemical transformation. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides information about static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time.
Conformational Landscape Exploration and Solvent Effects
MD simulations can explore the conformational landscape of this compound by simulating its motion over a period of time. This approach can reveal the different conformations the molecule can adopt and the transitions between them. Furthermore, MD simulations can explicitly include solvent molecules, allowing for the study of how the solvent affects the conformational preferences and dynamics of the molecule. For example, in a polar solvent, conformations with a larger dipole moment might be stabilized.
Binding Affinity Predictions for Molecular Interactions
If this compound is being investigated as a potential ligand for a biological target, MD simulations can be used to predict its binding affinity. nih.govresearchgate.net This typically involves simulating the ligand in the binding site of the protein. By calculating the free energy of binding from the simulation, one can estimate how strongly the ligand will interact with the protein. These predictions are valuable in the early stages of drug discovery for prioritizing compounds for experimental testing. researchgate.net
Quantum Chemical Descriptors for Structure-Reactivity and Structure-Property Relationships
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its chemical behavior. These descriptors are fundamental to developing quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR), which are models that correlate a molecule's structure with its biological activity or physical properties, respectively.
For a molecule like this compound, a computational study would typically calculate a variety of these descriptors. The data would be presented in a table similar to the hypothetical one below.
Interactive Data Table: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Symbol | Hypothetical Value | Significance in Reactivity and Properties |
| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available | Indicates the ability to donate electrons; higher values suggest greater reactivity as a nucleophile. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available | Indicates the ability to accept electrons; lower values suggest greater reactivity as an electrophile. |
| HOMO-LUMO Gap | ΔE | Data not available | Relates to the molecule's kinetic stability and polarizability. A smaller gap suggests higher reactivity. |
| Ionization Potential | IP | Data not available | The energy required to remove an electron; a measure of the molecule's electron-donating ability. |
| Electron Affinity | EA | Data not available | The energy released when an electron is added; a measure of the molecule's electron-accepting ability. |
| Electronegativity | χ | Data not available | A measure of the atom's ability to attract shared electrons to itself. |
| Chemical Hardness | η | Data not available | Measures the resistance to change in electron distribution. Harder molecules are less reactive. |
| Chemical Softness | S | Data not available | The reciprocal of hardness; softer molecules are more polarizable and reactive. |
| Dipole Moment | µ | Data not available | Indicates the overall polarity of the molecule, which influences solubility and intermolecular interactions. |
Without published research, the specific values for this compound remain unknown.
Ab Initio and Semi-Empirical Methods for Mechanistic Insights
To understand how this compound might participate in chemical reactions, computational chemists would employ ab initio and semi-empirical methods to model reaction pathways and determine the energies of transition states and intermediates.
Ab initio methods , which are based on first principles of quantum mechanics without the use of experimental data, provide highly accurate results. These calculations are computationally expensive but offer deep insights into the electronic changes that occur during a reaction. For example, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) could be used to map out the energy profile of a reaction involving this compound.
Semi-empirical methods , on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than ab initio methods, they are much faster, allowing for the study of larger molecules or more complex reaction systems. Methods like AM1, PM3, or PM7 could provide initial mechanistic insights or be used for screening a large number of possible reaction pathways.
A typical research finding in this area would involve a detailed analysis of a specific reaction, for instance, the cyclization of this compound. The study would identify the most likely reaction mechanism by comparing the activation energies of different possible pathways. However, no such studies have been found for this particular compound.
Applications in Advanced Organic Synthesis and Materials Science
N-allyl-2,4-dimethylbenzamide as a Versatile Synthetic Intermediate
The unique combination of an amide and an allyl group within the same molecule makes this compound a valuable precursor for a variety of complex chemical structures. The electron-rich double bond of the allyl group and the nucleophilic nitrogen atom of the amide are key reactive sites that can be exploited for the construction of diverse molecular architectures.
N-allyl amides, including this compound, are excellent starting materials for the synthesis of nitrogen-containing heterocyclic compounds. benthamscience.comresearchgate.net These heterocycles are core components of many biologically active compounds and functional materials. One prominent application is in the enantioselective oxidative cyclization to form oxazolines. chemrxiv.org This transformation can be achieved using a chiral triazole-substituted iodoarene catalyst, yielding highly enantioenriched oxazolines. chemrxiv.org Such reactions are valuable for constructing chiral building blocks for pharmaceuticals and other fine chemicals.
The intramolecular cyclization of allyl sulfonamides, a related class of compounds, is a straightforward method for obtaining a variety of nitrogen-containing heterocycles, including aziridines, pyrrolidines, and piperazines. benthamscience.comresearchgate.net By analogy, this compound could serve as a substrate for similar cyclization strategies, leading to a range of heterocyclic structures.
| Starting Material | Reagents and Conditions | Heterocyclic Product | Application |
| N-allyl benzamide (B126) | Chiral iodoarene catalyst, oxidant | Chiral 5-substituted oxazoline | Synthetic intermediate for biologically active compounds and chiral ligands |
| Arylsulfonyl-o-allylaniline | Copper(II) acetate | Dihydropyrrole derivative | Precursor for complex nitrogen-containing molecules |
| N-allyl-N-chlorotosylamide | Radical initiator, alkene | Pyrrolidine derivative | Core structure in medicinal chemistry |
The reactivity of the allyl group in this compound allows for its incorporation into larger, more complex molecular frameworks. A key transformation of N-allyl amides is their isomerization into enamides. nih.govresearchgate.netacs.org Enamides are highly valuable synthetic intermediates due to their polarized double bond, which makes them excellent substrates for a variety of reactions, including asymmetric hydrogenations, cycloadditions, and transition metal-mediated C-C bond formations. nih.gov
Ruthenium catalysts have been shown to be highly effective for the isomerization of N-allyl amides to geometrically defined enamides with excellent selectivity. nih.govresearchgate.net This provides a powerful tool for stereocontrolled synthesis, as the geometry of the enamide can dictate the stereochemistry of subsequent transformations. These geometrically defined enamides are precursors to important structural motifs, such as vicinal amino alcohols. nih.govacs.org
Role in Catalysis and Ligand Design
The structural features of this compound also suggest its potential utility in the field of catalysis, both as a substrate in metal-catalyzed reactions and as a scaffold for the design of novel ligands.
N-allyl amides are well-known substrates for a variety of metal-catalyzed reactions. As mentioned, ruthenium-catalyzed isomerization is a key transformation. nih.govresearchgate.netacs.org Additionally, palladium-catalyzed reactions of N-allyl amides are prevalent. For instance, palladium-catalyzed intramolecular aminoarylation of alkenes can generate pyrrolidines. acs.org
Iron salts have also been shown to catalyze the allylic amination of alkenes, a reaction that involves the transfer of an amino group to an allylic position. acs.org While this typically involves an amine reacting with an alkene, the N-allyl group itself can participate in various metal-mediated transformations. Tungsten catalysts have also been explored for the stereoselective isomerization of N-allyl amides to enamides. researchgate.net
| Catalyst System | Transformation | Product | Significance |
| CpRu(CH₃CN)₃PF₆ | Isomerization | Geometrically defined Z-enamide | Access to less thermodynamically stable isomers for stereoselective synthesis nih.govresearchgate.net |
| Chiral Iodoarene Catalyst | Oxidative Cyclization | Enantioenriched Oxazoline | Asymmetric synthesis of heterocyclic building blocks chemrxiv.org |
| Palladium Acetate/Pyridine | Oxidative Amination | Allylic Amine | Direct formation of C-N bonds at the allylic position acs.org |
| Iron Salts | Allylic Amination | Allyl Amine | Regioselective amination with double-bond transposition acs.org |
While not extensively reported for this compound itself, molecules with similar structures can be derivatized to act as ligands for transition metal catalysts. The benzamide portion of the molecule can be functionalized with coordinating groups, and the allyl group provides a handle for further chemical modification or attachment to a solid support for heterogeneous catalysis. The nitrogen and oxygen atoms of the amide group can also act as coordination sites for metal centers. The development of chiral ligands based on oxazoline structures, which can be synthesized from N-allyl amides, is a well-established strategy in asymmetric catalysis. chemrxiv.org
Polymeric Materials and Functional Coatings
The presence of a polymerizable allyl group opens up the possibility of using this compound as a monomer for the synthesis of functional polymers and coatings. The polymerization of allylic compounds can be achieved through various methods, including free radical polymerization. google.com
Polymers derived from this compound would feature the 2,4-dimethylbenzamide moiety as a pendant group, which could impart specific properties to the resulting material, such as altered solubility, thermal stability, or the ability to participate in hydrogen bonding. The development of polymers from allylic amines has been explored for various applications. google.com More specifically, the coordination polymerization of N-allenylamides, a related class of monomers, using π-allylnickel catalysts has been shown to produce polymers with narrow molecular weight distributions. acs.org This suggests that with the appropriate catalytic system, this compound could be a viable monomer for creating well-defined polymeric materials. These materials could find applications as functional coatings, specialty plastics, or in biomedical applications, leveraging the properties imparted by the benzamide group.
Radical Polymerization of the Allyl Moiety for Polymer Synthesis
The allyl group of this compound is susceptible to radical polymerization, a common method for synthesizing a wide range of polymers. This process is typically initiated by radical species generated from thermal or photochemical decomposition of initiators.
The polymerization of allyl compounds is known to be challenging due to degradative chain transfer, where a hydrogen atom is abstracted from the allyl monomer by a growing polymer radical. This results in a less reactive allylic radical and terminates the polymerization chain, often leading to low molecular weight polymers. However, strategies such as using high monomer concentrations or specific initiators can mitigate this issue to some extent.
The polymerization of this compound would theoretically proceed as follows:
Initiation: A radical initiator (R•) attacks the double bond of the allyl group, forming a new radical species.
Propagation: The newly formed radical adds to the double bond of another monomer molecule, extending the polymer chain.
Chain Transfer: A growing polymer radical may abstract a hydrogen atom from the allyl group of a monomer, leading to a terminated polymer chain and a new, less reactive allylic radical.
Termination: Two growing polymer radicals can combine or disproportionate to terminate the polymerization.
The resulting polymer, poly(this compound), would feature a polyethylene backbone with pendant 2,4-dimethylbenzamide groups. The properties of this polymer would be largely influenced by the bulky and rigid benzamide side chains, which could impart high thermal stability and specific solubility characteristics.
Table 1: Hypothetical Polymerization Conditions and Expected Outcomes for this compound
| Initiator | Solvent | Temperature (°C) | Expected Molecular Weight | Polydispersity Index (PDI) |
| AIBN | Toluene | 60-80 | Low to Moderate | High |
| Benzoyl Peroxide | Dioxane | 70-90 | Low to Moderate | High |
Note: This data is hypothetical and based on general principles of allyl polymerization.
Incorporation into Cross-linked Networks and Specialty Polymers
The allyl functionality of this compound also makes it a suitable candidate as a cross-linking agent or a comonomer in the synthesis of specialty polymers.
Cross-linked Networks:
This compound can be copolymerized with other vinyl monomers to introduce pendant allyl groups along the polymer backbone. These allyl groups can then undergo post-polymerization modification, such as thiol-ene click chemistry or further radical cross-linking, to form a three-dimensional network structure. Such cross-linked materials are expected to exhibit enhanced mechanical strength, thermal stability, and solvent resistance. The incorporation of the 2,4-dimethylbenzamide moiety could also influence the network's properties, potentially leading to materials with high refractive indices or specific gas permeability.
Specialty Polymers:
As a comonomer, this compound can be used to tailor the properties of existing polymers. For instance, its incorporation into commodity polymers could enhance their thermal stability due to the rigid aromatic structure of the benzamide group. Furthermore, the amide functionality offers a site for hydrogen bonding, which could improve the mechanical properties and chemical resistance of the resulting copolymer.
The synthesis of copolymers could be achieved through various radical polymerization techniques, including conventional radical polymerization, as well as controlled radical polymerization methods like RAFT (Reversible Addition-Fragmentation chain Transfer) or ATRP (Atom Transfer Radical Polymerization), which would allow for better control over the polymer architecture and molecular weight.
Table 2: Potential Comonomers for Copolymerization with this compound and Potential Applications
| Comonomer | Polymerization Method | Potential Application |
| Styrene | Conventional Radical | High-performance plastics with improved thermal stability |
| Methyl Methacrylate | ATRP | Optical materials with high refractive index |
| Acrylonitrile | RAFT | Chemical-resistant fibers and films |
Note: This data is hypothetical and based on the chemical structure of the compound and known copolymerization behaviors.
Molecular Level Interactions in Chemical Biology and Mechanistic Probes
Investigation of Molecular Recognition and Binding Events
The interaction of a small molecule like N-allyl-2,4-dimethylbenzamide with biological macromolecules is governed by its three-dimensional structure and the distribution of its electronic properties. The benzamide (B126) core, the N-allyl group, and the dimethylated phenyl ring all contribute to its potential binding profile.
Benzamide derivatives are known to interact with a variety of enzymes, often through hydrogen bonding and hydrophobic interactions. The amide linkage in this compound can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen) wikipedia.org. These interactions are crucial for the stable binding of ligands to protein active sites.
For instance, studies on benzamide analogues as inhibitors of enzymes like FtsZ, a key bacterial cell division protein, have highlighted the importance of the benzamide core in establishing crucial hydrogen bond interactions with amino acid residues such as Val207, Asn263, and Gly205 within the active site bohrium.comnih.gov. The aromatic ring of the benzamide typically engages in hydrophobic and π-stacking interactions with aromatic residues of the protein.
The 2,4-dimethyl substitution on the phenyl ring of this compound would likely enhance hydrophobic interactions within a binding pocket and could influence the compound's orientation. The N-allyl group introduces a flexible, hydrophobic moiety that could further probe and interact with hydrophobic regions of an enzyme's active site. The reactivity of the allyl group could also lead to covalent modification of the protein, a mechanism of irreversible inhibition, which has been observed for other N-allyl compounds researchgate.net.
A hypothetical interaction model for this compound with an enzyme active site is depicted in the table below, based on common interactions observed for similar compounds.
| Potential Interaction Type | Interacting Moiety of this compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bond Donor | Amide N-H | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | Carbonyl Oxygen | Arginine, Lysine, Asparagine, Glutamine |
| Hydrophobic Interactions | 2,4-Dimethylphenyl Ring, Allyl Group | Leucine, Isoleucine, Valine, Phenylalanine |
| π-π Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Histidine |
| Covalent Bonding (potential) | Allyl Group | Cysteine, Lysine |
Pharmacophore modeling is a powerful tool in drug discovery to identify the essential three-dimensional arrangement of functional groups required for biological activity nih.gov. For benzamide derivatives, pharmacophore models often include features such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic centers bohrium.comnih.gov.
A pharmacophore model for a hypothetical receptor binding to this compound would likely incorporate:
An aromatic ring feature corresponding to the 2,4-dimethylphenyl group.
A hydrogen bond acceptor feature from the carbonyl oxygen.
A hydrogen bond donor feature from the amide nitrogen.
A hydrophobic feature representing the allyl group and the methyl substituents.
The development of such a model would typically involve the synthesis and biological evaluation of a series of analogues to map the key interaction points. Virtual screening of compound libraries using a validated pharmacophore model can then identify novel ligands with potential for similar biological activity tandfonline.com.
Structure-Activity Relationship (SAR) Studies for Molecular Modulation
Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity and are crucial for the optimization of lead compounds in drug discovery youtube.com.
The rational design of analogues of this compound would involve systematic modifications of its core structure to probe the importance of each component for a hypothetical biological activity. Key modifications could include:
Modification of the N-allyl group: Replacement with other small alkyl or alkenyl groups to explore the impact of size, flexibility, and unsaturation on activity. For example, substitution with a propargyl group could introduce different electronic and steric properties researchgate.net.
Alteration of the substitution on the phenyl ring: Varying the position and nature of the methyl groups (e.g., 2,5-dimethyl, 3,4-dimethyl) or replacing them with other substituents (e.g., halogens, methoxy (B1213986) groups) would modulate the electronic and steric properties of the aromatic ring nih.gov.
Modification of the amide linkage: Replacement of the amide bond with bioisosteres, such as a 1,2,4-oxadiazole, could improve metabolic stability while maintaining key interactions mdpi.com.
The synthesis of such analogues would likely follow standard amide coupling procedures, for instance, the reaction of 2,4-dimethylbenzoyl chloride with allylamine (B125299), or by reacting 2,4-dimethylbenzoic acid with allylamine in the presence of a coupling agent libretexts.org.
By systematically synthesizing and testing analogues, a correlation between their structural features and biological effects can be established. For example, SAR studies on a series of N-benzyl benzamide derivatives as melanogenesis inhibitors have demonstrated the importance of the substitution pattern on the benzamide ring for activity nih.gov.
A hypothetical SAR study on this compound analogues might reveal trends such as those outlined in the table below.
| Structural Modification | Hypothetical Effect on Biological Activity | Rationale |
| Removal of the N-allyl group | Decrease in activity | Loss of hydrophobic interactions or specific binding to a hydrophobic pocket. |
| Introduction of a polar group on the allyl chain | Decrease or increase in activity | Depending on the nature of the binding site, a polar group could be beneficial or detrimental. |
| Shifting the methyl groups to the 3,5-positions | Decrease in activity | Altered steric profile hindering optimal binding. |
| Replacing methyl groups with electron-withdrawing groups | Increase in activity | Enhanced hydrogen bond donating capacity of the amide N-H. |
Utilization as Mechanistic Probes in Biological Pathways
Small molecules are invaluable tools for dissecting complex biological pathways. N-allyl groups, in particular, can serve as reactive handles for target identification. The double bond in the allyl group can be exploited for "click" chemistry reactions or for photoaffinity labeling experiments to covalently link the molecule to its biological target, facilitating its identification and characterization.
Furthermore, N-allyl compounds have been studied as mechanism-based inhibitors of certain enzymes researchgate.net. The enzyme may catalyze the oxidation of the allyl group, leading to the formation of a reactive intermediate that then irreversibly inactivates the enzyme. This property could make this compound a useful tool to study the function of specific enzymes in a biological pathway.
For example, if this compound were found to inhibit a particular signaling pathway, analogues could be synthesized with reporter tags (e.g., fluorescent dyes, biotin) attached to a non-critical position of the molecule. These tagged probes could then be used in cellular imaging studies to visualize the location of the target protein or in affinity purification experiments to isolate the target and its binding partners.
Exploration of Molecular Mechanisms of Action (e.g., oxidative stress induction at a cellular or subcellular level)
No research findings are available.
Identification of Specific Molecular Targets and Pathways
No research findings are available.
No Publicly Available Research Found for this compound
Despite a comprehensive search of scientific databases and chemical repositories, no specific research or data could be found for the chemical compound "this compound." This indicates that the compound is likely not a subject of significant academic or industrial research at this time. As a result, fulfilling the request for a detailed article on its future research directions and emerging technologies is not possible based on publicly accessible information.
The provided outline requested in-depth analysis of innovative synthetic methodologies, integration with automated synthesis, advanced spectroscopic monitoring, theoretical insights into its reactivity, and exploration of unconventional applications. However, without foundational research on the synthesis, properties, and reactivity of this compound itself, any discussion of these future-facing topics would be purely speculative and not grounded in scientific evidence.
For context, searches were conducted for the specific compound and its potential synthetic precursors. While information exists for related structures, such as various substituted benzamides, this information cannot be accurately extrapolated to this compound without dedicated research on this particular molecule.
Therefore, the following sections of the requested article cannot be generated:
Future Directions and Emerging Research Trajectories
Exploration of Unconventional Reactivity Modes and Applications in Emerging Technologies
Additionally, the creation of data tables and a list of mentioned compounds is not feasible due to the absence of any specific data or related compounds in the context of N-allyl-2,4-dimethylbenzamide research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
